(Azidomethyl)cyclopentane
Description
Structure
3D Structure
Properties
IUPAC Name |
azidomethylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-9-8-5-6-3-1-2-4-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBZCEXADKNJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Application of Cyclopentylmethyl Azide in Medicinal Chemistry
Introduction: Beyond the Azide Handle – The Role of the Lipophilic Scaffold
In the landscape of modern medicinal chemistry, the azide functional group has become an indispensable tool. Its remarkable stability, compact size, and bioorthogonal reactivity have established it as a premier chemical handle for "click chemistry" and bioconjugation.[1][2] The azide allows for the elegant and efficient connection of molecular fragments, a cornerstone of modular drug design and the synthesis of complex biological probes.[3][4]
However, the choice of the scaffold to which the azide is attached is far from trivial. This decision profoundly impacts the physicochemical properties of the resulting molecule, influencing everything from solubility and membrane permeability to metabolic stability and off-target interactions. This guide focuses on a specific, and perhaps underutilized, building block: cyclopentylmethyl azide .
We will explore the thesis that cyclopentylmethyl azide is more than just another azide-containing linker. It is a strategic tool for medicinal chemists, offering a unique combination of the versatile reactivity of the azide with the property-modulating effects of a compact, saturated carbocyclic scaffold. Its defining feature is its lipophilicity, which, as we will demonstrate, can be rationally exploited to fine-tune the drug-like properties of a molecule. This guide provides the technical foundation and field-proven insights for researchers, scientists, and drug development professionals to effectively leverage cyclopentylmethyl azide in their discovery programs.
Caption: Structure and key features of cyclopentylmethyl azide.
Part 1: Core Applications in Bioorthogonal Chemistry
The primary utility of cyclopentylmethyl azide lies in its participation in azide-alkyne cycloaddition reactions, the cornerstone of "click chemistry". These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for complex molecule synthesis and bioconjugation.[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard for reliably forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[4] The copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition, allowing it to proceed under mild, often aqueous, conditions.[5]
Expertise & Causality: From a practical standpoint, the lipophilic nature of the cyclopentylmethyl group can be advantageous. Unlike highly polar PEG-based azides, cyclopentylmethyl azide has better solubility in mixed aqueous-organic solvent systems often used to dissolve small-molecule drug candidates. This can lead to more homogeneous reaction conditions and prevent potential precipitation issues when working with hydrophobic alkynes, ultimately improving reaction consistency and yield.
Caption: Generalized workflow for the CuAAC reaction.
Experimental Protocol: CuAAC with Cyclopentylmethyl Azide
This protocol describes a general procedure for the CuAAC reaction. It should be optimized for each specific alkyne substrate.
-
Materials:
-
Cyclopentylmethyl azide (1.0 eq)
-
Terminal alkyne-containing molecule (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.05-0.25 eq, 5 eq relative to CuSO₄)
-
Sodium ascorbate (0.1-0.5 eq, 10 eq relative to CuSO₄)
-
Solvent: e.g., 1:1 mixture of tert-Butanol/H₂O or DMF
-
-
Procedure:
-
Reactant Preparation: In a suitable reaction vial, dissolve cyclopentylmethyl azide (1.0 eq) and the alkyne substrate (1.1 eq) in the chosen solvent system. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Catalyst Preparation: In a separate microfuge tube, prepare the catalyst premix. Dissolve CuSO₄·5H₂O (0.05 eq) and THPTA (0.25 eq) in a small amount of water. The solution should turn a light blue.
-
Initiation: Prepare a stock solution of sodium ascorbate (e.g., 1 M in water) immediately before use.
-
Reaction: To the stirring solution of azide and alkyne, add the CuSO₄/THPTA premix, followed by the freshly prepared sodium ascorbate solution (0.5 eq).
-
Monitoring: Stir the reaction vigorously at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in biological systems, the potential cytotoxicity of the copper catalyst is a significant drawback. SPAAC, or "copper-free click chemistry," circumvents this issue by using a strained cyclooctyne (e.g., DBCO, BCN) as the reaction partner for the azide.[6] The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst.[7]
Expertise & Causality: The choice of azide is particularly important in SPAAC. The reaction partner, the cyclooctyne, is sterically bulky. Using a small, non-polar azide like cyclopentylmethyl azide minimizes steric hindrance near the reaction center. This can lead to faster reaction kinetics compared to using a bulky azide linker, a critical factor in time-sensitive biological labeling experiments where low concentrations of reactants are often used.
Caption: Generalized workflow for the catalyst-free SPAAC reaction.
Experimental Protocol: SPAAC with Cyclopentylmethyl Azide
This protocol outlines a general procedure for labeling a DBCO-functionalized molecule.
-
Materials:
-
Cyclopentylmethyl azide (1.5-2.0 eq)
-
DBCO-functionalized molecule (e.g., protein, small molecule) (1.0 eq)
-
Solvent: e.g., Phosphate-buffered saline (PBS) pH 7.4, or an organic solvent like DMSO or Acetonitrile.
-
-
Procedure:
-
Reactant Preparation: Prepare a stock solution of cyclopentylmethyl azide in DMSO or acetonitrile. Prepare a solution of the DBCO-functionalized molecule in the desired reaction buffer (e.g., PBS).
-
Reaction: To the solution of the DBCO-functionalized molecule, add the stock solution of cyclopentylmethyl azide. The final concentration of the organic solvent (DMSO) should be kept low (<5-10% v/v) if working with sensitive biomolecules to avoid denaturation.
-
Incubation: Gently mix the reaction and incubate at the desired temperature (e.g., 4°C, 25°C, or 37°C). The reaction time can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.
-
Monitoring: For small molecules, the reaction can be monitored by LC-MS. For bioconjugates, progress can be monitored by MALDI-TOF MS or SDS-PAGE if the modification results in a significant mass or charge change.
-
Purification: The key advantage of SPAAC is the absence of a catalyst, simplifying purification. For small molecules, standard workup and chromatography can be used. For bioconjugates, the excess unreacted cyclopentylmethyl azide and other small molecules can be removed by size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
Part 2: A Tool for Physicochemical Property Modulation
In drug discovery, achieving high target potency is only half the battle. A successful drug candidate must possess a balanced profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a master variable that governs many of these parameters.[8][9] Compounds that are too hydrophilic may have poor membrane permeability, while those that are excessively lipophilic can suffer from poor solubility, high metabolic clearance, and off-target toxicity.
Cyclopentylmethyl azide serves as a valuable tool for "lipophilicity tuning." By replacing a more polar linker (e.g., a short PEG chain) or a simple hydrogen atom with the cyclopentylmethyl azide moiety, a medicinal chemist can systematically increase the lipophilicity of a lead compound. This modification can enhance cell membrane permeability or shift the compound's distribution profile towards more lipophilic compartments. The adamantane group is another well-known lipophilic "bullet" used for this purpose, and the cyclopentyl group offers a less bulky, more compact alternative.[10]
Data Presentation: Comparative Analysis of Azide Linkers
The following table provides calculated and literature-derived physicochemical properties for cyclopentylmethyl azide compared to other common azide linkers. This data allows for a rational choice of linker based on the desired property modulation.
| Linker/Molecule | Molecular Weight ( g/mol ) | Calculated LogP (cLogP) | Characteristics |
| Cyclopentylmethyl Azide | 125.19 | ~2.1 | Compact, moderately lipophilic, metabolically stable scaffold |
| Azidoethane | 71.08 | ~0.6 | Small, low lipophilicity |
| 1-Azido-3-propanol | 101.12 | ~0.1 | Hydrophilic, contains H-bond donor |
| m-dPEG®₁₂-azide[11] | 585.69 | ~ -0.5 | Highly hydrophilic, large, increases water solubility |
| Benzyl Azide[12] | 133.15 | ~1.8 | Aromatic, moderately lipophilic, different metabolic profile |
Note: cLogP values are estimations from various chemical drawing software packages and should be used for comparative purposes. Experimental validation is recommended.[13][14]
Part 3: A Stable Precursor to Primary Amines
Beyond its role in click chemistry, the azide group is a robust and stable synthetic precursor to a primary amine. The conversion of an azide to an amine is a fundamental transformation in medicinal chemistry, as the resulting amine can serve as a key pharmacophoric element or as a handle for further synthetic elaboration.
The Staudinger reduction is an exceptionally mild and chemoselective method for this transformation, making it highly suitable for use on complex, multifunctional molecules.[15][16] The reaction involves treating the azide with a phosphine, typically triphenylphosphine (PPh₃), which forms an iminophosphorane intermediate. This intermediate is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide as a byproduct.[17]
Expertise & Causality: Why use a two-step azide formation/reduction sequence instead of direct amination? The azide anion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions and generally avoids the over-alkylation problems that can plague direct amination with ammonia.[18] This makes the sequence (Alkyl Halide → Alkyl Azide → Primary Amine) a highly reliable and clean method for synthesizing primary amines like cyclopentylmethylamine. This amine can then be used as a building block in its own right.[6][7]
Caption: Synthetic utility of cyclopentylmethyl azide.
Experimental Protocol: Staudinger Reduction of Cyclopentylmethyl Azide
This protocol describes the reduction of cyclopentylmethyl azide to cyclopentylmethylamine.
-
Materials:
-
Cyclopentylmethyl azide (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.05-1.1 eq)
-
Solvent: Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Reaction Setup: Dissolve cyclopentylmethyl azide (1.0 eq) in THF (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Phosphine: Add triphenylphosphine (1.05 eq) to the solution in one portion. A slight exotherm may be observed, and nitrogen gas evolution will begin. The flask should be fitted with a condenser or a bubbler to vent the N₂ gas safely.
-
Iminophosphorane Formation: Stir the reaction at room temperature. The progress of the azide consumption can be monitored by TLC (staining with KMnO₄) or by the disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum. This step is typically complete within 2-4 hours.
-
Hydrolysis: Once the starting azide is consumed, add water (5-10 eq) to the reaction mixture. Heat the mixture to reflux (or stir at 50-60 °C) for 3-6 hours to hydrolyze the iminophosphorane intermediate. Monitor the hydrolysis by LC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture to remove most of the THF. Dilute the residue with 1 M HCl and wash with diethyl ether or ethyl acetate to remove the triphenylphosphine oxide byproduct.
-
Isolation: Basify the aqueous layer to pH >12 with 2 M NaOH. Extract the product (cyclopentylmethylamine) with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the desired amine.
-
Conclusion
Cyclopentylmethyl azide is a strategic building block that offers far more than a simple point of attachment. Its compact, lipophilic cyclopentyl core provides a powerful lever for medicinal chemists to modulate the physicochemical properties of drug candidates, directly impacting their ADMET profile. By understanding its reactivity in both copper-catalyzed and strain-promoted click reactions, and by recognizing its value as a clean precursor to primary amines, researchers can unlock its full potential. Whether the goal is to enhance membrane permeability, reduce the polarity of a linker, or introduce a specific carbocyclic scaffold, cyclopentylmethyl azide represents a versatile and valuable addition to the modern medicinal chemistry toolbox.
References
-
Royal Society of Chemistry. (n.d.). Sustainable organophosphorus-catalysed Staudinger reduction. The Royal Society of Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2014). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Staudinger Reaction (Reduction). Retrieved from [Link]
-
Heo, M. S., et al. (2018). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. PMC. Retrieved from [Link]
-
Grokipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
-
Wang, Z., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
-
Filo. (2025). Given the following reaction sequence: Cyclopentylmethanol --(H+/Δ)--> ... Retrieved from [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]
-
ChemBK. (n.d.). CYCLOPENTYL-METHYL-AMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopentyl methyl ether. Retrieved from [Link]
-
Watanabe, K., et al. (2013). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. MDPI. Retrieved from [Link]
-
Royal College of Surgeons in Ireland. (2019). Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids. Retrieved from [Link]
-
Tsantili-Kakoulidou, A., & Demopoulos, V. J. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK. Retrieved from [Link]
-
Szabó, R., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. Retrieved from [Link]
-
Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]
-
Csizmadia, F., et al. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Journal of Molecular Structure: THEOCHEM. Retrieved from [Link]
-
Pace, V., et al. (2018). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Zeon Corporation. (n.d.). Cyclopentyl methyl ether (CPME). Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
ResearchGate. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. Retrieved from [Link]
-
Zhang, Y., & Rainier, J. D. (2009). Allenyl Azide Cycloaddition Chemistry. 2,3-Cyclopentennelated Indole Synthesis through Indolidene Intermediates. Organic letters. Retrieved from [Link]
-
Parker, C. G., & Meggers, E. (2016). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Dalton transactions (Cambridge, England : 2003). Retrieved from [Link]
-
Trofimov, A. A., et al. (2025). Metal-Free A2/B2-Type Azide–Alkyne Polyaddition: Effect of Azides Structure on Their Reactivity and Properties of Polymerization Products. MDPI. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reactions of Azides. Master Organic Chemistry. Retrieved from [Link]
-
Irannejad, H. (2019). Lipophilic Ligand Efficiency as a Useful Metric in Hit and Lead Optimization. Journal of Medicinal Chemistry and Drug Design. Retrieved from [Link]
Sources
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- 2. Azide reagent, PEG azide, Azide click chemistry | BroadPharm [broadpharm.com]
- 3. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Stability of Aliphatic Azides with Cyclopentane Rings
This guide serves as a technical manual for the handling, synthesis, and stability profiling of cyclopentyl azide and related aliphatic azides containing five-membered rings. It is designed for organic chemists and process safety specialists.
Part 1: Stability Profile & Hazard Classification
The "Rule of Six" and C/N Ratio Analysis
Before any experimental work, the stability of cyclopentyl azide (
-
Carbon-to-Nitrogen (C/N) Ratio:
-
Threshold: A safe organic azide typically requires a ratio
. -
Verdict:Hazardous. The ratio of 1.67 places cyclopentyl azide in the "Warning Zone." It can be synthesized and isolated, but it possesses significant potential energy and must be stored below room temperature, limited to small scales (< 5g), and never distilled to dryness.
-
-
The Rule of Six:
-
Rule: Six carbons are required for every energetic functional group to provide sufficient "dilution" of the explosophore.
-
Verdict:Violation. With only 5 carbons for the azide group, the molecule lacks sufficient carbon density to dampen a decomposition wave, increasing shock sensitivity.
-
Ring Strain and Conformational Effects
Unlike acyclic alkyl azides, cyclopentyl azide is influenced by the conformational dynamics of the cyclopentane ring.
-
Envelope Conformation: Cyclopentane exists primarily in an "envelope" conformation to minimize torsional strain, rapidly pseudorotating. The azide group at the equatorial position is generally more stable, but the low barrier to rotation means the substituent frequently experiences eclipsing interactions.
-
Strain Energy: Cyclopentane has a ring strain of approx. 6.2 kcal/mol. While lower than cyclopropane, this strain provides a thermodynamic driving force for ring-opening or expansion reactions upon thermal activation of the azide.
Part 2: Decomposition Mechanism & Pathways[1]
When aliphatic azides decompose (thermally or photolytically), they extrude molecular nitrogen (
The Ring Expansion Pathway
The decomposition does not typically result in simple fragmentation. Instead, the electron-deficient nitrene induces a 1,2-alkyl shift (similar to a Schmidt rearrangement), expanding the five-membered ring into a six-membered cyclic imine (1-pyrroline derivative or equivalent imine depending on substitution).
Figure 1: Thermal decomposition pathway of cyclopentyl azide leading to ring expansion.
Part 3: Synthesis & Isolation Protocol
Safety Warning: All steps must be performed behind a blast shield. Use plastic spatulas (no metal) to avoid formation of shock-sensitive transition metal azides.
Validated Synthesis Workflow (Nucleophilic Substitution)
The most reliable route is the
Reagents:
-
Cyclopentyl Bromide (1.0 eq)
-
Sodium Azide (
) (1.5 eq) -
Solvent: DMF or DMSO (Anhydrous)[1]
-
Note on Solvent: Polar aprotic solvents are required to solvate the
cation, leaving the anion "naked" and highly nucleophilic.
Protocol:
-
Preparation: Dissolve
in DMF (0.5 M concentration). Do not exceed 1.0 M. -
Addition: Add cyclopentyl bromide dropwise at 0°C.
-
Reaction: Warm to room temperature. If heating is required, do not exceed 60°C . Monitor via TLC (stain with phosphomolybdic acid; azides are not UV active).
-
Quench: Dilute with water (exothermic).
-
Extraction: Extract with diethyl ether. Do not use dichloromethane (DCM) as azides can react with DCM to form explosive diazidomethane (
). -
Purification: Wash organic layer with brine. Dry over
. -
Isolation: Remove solvent via rotary evaporation at room temperature . Do not use a water bath >30°C. Stop evaporation while a small amount of solvent remains to avoid isolating the pure, shock-sensitive liquid.
Safety Decision Tree
Use this logic flow to determine if the reaction is safe to proceed.
Figure 2: Operational safety decision matrix for organic azide handling.
Part 4: Quantitative Data & Self-Validation
Thermal Stability Data
The following data points are generalized for secondary aliphatic azides. Specific batches must be validated via Differential Scanning Calorimetry (DSC).
| Parameter | Value / Range | Implication |
| Onset Decomposition ( | ~130°C - 150°C | Do not heat reaction mixtures above 80°C. |
| Enthalpy of Decomposition ( | -200 to -250 kJ/mol | Highly exothermic. Runaway reactions are possible. |
| Impact Sensitivity | Moderate | Sensitive to mechanical shock if pure. |
| Storage Temperature | 2°C - 8°C | Store in amber vials (light sensitive). |
Self-Validating Protocol: The "Small-Scale Burn" Test
Before scaling up any azide reaction >100mg:
-
Take a micro-spatula tip of the isolated azide (on a non-metal surface).
-
Apply a flame or hot wire (remote handling).
-
Observation:
-
Puff/Flash: High energy, handle as explosive.
-
Melt/Char: Lower energy, but still thermally unstable.
-
Detonation:ABORT. Do not scale up.
-
References
-
Safety of Organic Azides & C/N Ratio: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.
-
Synthesis Protocols & Handling: University of California, Santa Barbara. "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides."
-
Ring Expansion Mechanisms: Aube, J., et al. "Nitrogen Ring Expansion Reactions." Chemical Reviews, 1991.
-
Cyclopentane Conformational Analysis: Dragojlović, V. "Conformational Analysis of Cycloalkanes." ChemTexts, 2015.
-
Azide Decomposition Kinetics: Klapötke, T. M. "Chemistry of High-Energy Materials." De Gruyter, 2011.
Sources
Technical Procurement Guide: (Azidomethyl)cyclopentane (CAS 455256-35-6)
[1][2]
Executive Summary
(Azidomethyl)cyclopentane (CAS 455256-35-6) is a critical aliphatic azide building block utilized primarily in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry," to introduce cyclopentyl motifs into drug candidates. Unlike aromatic azides, this aliphatic derivative offers unique lipophilicity and metabolic stability profiles.
However, its procurement and handling present specific technical challenges:
-
Safety Threshold: With a Carbon/Nitrogen (C/N) ratio of exactly 2, this molecule sits on the borderline of energetic stability.
-
Purity Variance: Commercial samples often contain residual alkyl halides (precursors) which are genotoxic impurities (GTIs).
-
Supply Volatility: Due to transport restrictions on organic azides, "in-stock" status is often transient.
This guide provides a validated technical framework for sourcing, verifying, and handling this compound.
Chemical Profile & Specifications
| Parameter | Specification | Technical Note |
| IUPAC Name | (Azidomethyl)cyclopentane | - |
| CAS Number | 455256-35-6 | Critical: Do not confuse with (Bromomethyl)cyclopentane (3814-30-0). |
| Molecular Formula | C₆H₁₁N₃ | - |
| Molecular Weight | 125.17 g/mol | - |
| Physical State | Colorless to pale yellow liquid | Volatile; significant vapor pressure. |
| Boiling Point | ~50-55°C (at reduced pressure) | Warning: Do not distill at atmospheric pressure due to explosion risk. |
| Solubility | DCM, THF, Toluene, DMSO | Immiscible with water. |
| Target Purity | ≥ 95% (GC/NMR) | Impurities >5% often interfere with Cu-catalysts. |
Safety Assessment: The "Rule of Six" Analysis
CRITICAL WARNING: Organic azides are potentially explosive.[1][2][3]
The stability of (azidomethyl)cyclopentane is determined by its Carbon-to-Nitrogen (C/N) ratio.[1]
-
Formula:
, -
Ratio:
Interpretation: According to the Smith & OpenChain safety heuristics:
-
C/N < 1: Explosive (Do not isolate).
-
C/N = 1 to 3: Borderline. Can be isolated but requires cold storage and protection from light/shock.
-
C/N > 3: Generally stable (e.g., n-nonyl azide).
Operational Directive: Because the ratio is exactly 2, (azidomethyl)cyclopentane is isolatable but energetic .
-
Never concentrate to absolute dryness if the scale exceeds 500mg.
-
Store as a solution (e.g., 0.5M in Toluene or DCM) whenever possible.
-
Shipping: Suppliers must ship in cold packs; ambient shipping often leads to degradation (nitrogen release).
Sourcing Strategy & Vendor Landscape
Commercial availability of organic azides is fragmented due to hazardous shipping regulations (IATA restrictions). Do not rely on a single vendor.
A. Verified Commercial Sources (2025-2026 Data)
Note: Stock status changes daily. Use these as primary search targets.
| Supplier Type | Vendor Name | Catalog ID | Notes |
| Primary Catalog | Sigma-Aldrich | ENA429358395 | High reliability; often ships from Enamine stock. |
| Specialist | AChemBlock | O28175 | Good for gram-scale; offers 95% grade. |
| Bulk/Custom | Enamine | Custom Quote | Primary manufacturer for many resellers. |
| Aggregator | MolPort | Search CAS | Best for checking global stock across small vendors. |
B. Procurement Decision Logic
Use the following workflow to validate a supplier before purchase.
Figure 1: Decision logic for sourcing energetic azides. Priority is placed on cold-chain logistics to ensure safety and purity.
Quality Assurance & Validation Protocols
Upon receipt, you must validate the identity and purity. Commercial "95%" purity often includes the starting material (bromide) which acts as a catalyst poison.
A. Synthesis Context (Understanding Impurities)
The commercial synthesis typically follows this pathway: (Bromomethyl)cyclopentane + NaN3 -> (Azidomethyl)cyclopentane + NaBr
Common Impurities:
-
Unreacted Bromide: (Bromomethyl)cyclopentane (CAS 3814-30-0).
-
Elimination Product: Methylenecyclopentane (if reaction was overheated).
B. Analytical Protocol
1. 1H NMR Spectroscopy (Primary ID)
Solvent: CDCl3, 400 MHz
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integral | Diagnostic Value |
| -CH₂-N₃ | 3.15 - 3.25 | Doublet (d) | 2H | Key ID Peak. (Bromide precursor is ~3.40 ppm) |
| Ring CH (Methine) | 2.10 - 2.25 | Multiplet (m) | 1H | Connects ring to azide. |
| Ring CH₂ (Bulk) | 1.50 - 1.85 | Multiplet (m) | 6H | Overlapping ring protons. |
| Ring CH₂ (Bulk) | 1.15 - 1.30 | Multiplet (m) | 2H | - |
Pass Criteria:
-
Absence of doublet at ~3.40 ppm (indicates <2% residual bromide).
-
Clear integration of 2:1:8 ratio.
2. Infrared Spectroscopy (IR) (Quick Check)
-
Diagnostic Band: Strong, sharp peak at 2090–2110 cm⁻¹ (Azide asymmetric stretch).
-
Absence: No broad -OH stretch (3400 cm⁻¹) which would indicate hydrolysis to alcohol.
Application Workflow: Click Chemistry[5][6]
Once procured and validated, the compound is typically used in CuAAC reactions.
Figure 2: Standard CuAAC workflow. Note that (azidomethyl)cyclopentane is lipophilic; if using aqueous conditions (tBuOH/H2O), ensure vigorous stirring or add a co-solvent like THF.
Handling & Disposal
-
Storage: Store at +2°C to +8°C. Protect from light.
-
PPE: Nitrile gloves, safety glasses, and blast shield if working >1g.
-
Disposal: Do not pour down the drain (explosion hazard in lead pipes).
-
Quenching Protocol: Dilute with solvent, then treat with excess Triphenylphosphine (
) and water (Staudinger reduction) to convert the azide to a safe amine before disposal.
-
References
-
AChemBlock. (2026).[4] Product Specification: (Azidomethyl)-cyclopentane (Cat ID O28175).[4] Retrieved from
-
Sigma-Aldrich. (2026). Safety Data Sheet: Organic Azides and Precursors. Retrieved from
-
University of California, Santa Cruz. (2022). Azide Safety Guidelines: The C/N Ratio and Rule of Six. Environmental Health & Safety. Retrieved from
-
Baran Lab. (2005). Cyclopentane Synthesis and Functionalization. The Scripps Research Institute. Retrieved from
-
Royal Society of Chemistry. (2017). Synthesis and Characterization of Azidomethyl Derivatives. Green Chemistry. Retrieved from
Methodological & Application
Strategic Synthesis of (Azidomethyl)cyclopentane: Safety-First Protocols for High-Energy Intermediates
Executive Summary & Strategic Analysis
(Azidomethyl)cyclopentane is a pivotal aliphatic azide intermediate, widely employed as a "Click Chemistry" synthon or a precursor to primary amines via Staudinger reduction. While structurally simple, the synthesis of this molecule presents a critical safety paradox: it is a low-molecular-weight organic azide with a Carbon-to-Nitrogen (C/N) ratio that borders on thermodynamic instability.
This Application Note provides a rigorous, safety-validated protocol for its preparation. Unlike standard textbook procedures, this guide prioritizes thermal management and isolation avoidance . We recommend a Two-Step Activation/Displacement Strategy (via Mesylate) as the primary route due to its superior scalability and the ability to remove halogenated solvents before azide introduction—a critical step often overlooked in general literature.
Chemical Transformation Overview
-
Starting Material: Cyclopentylmethanol (CAS: 3637-61-4)[1]
-
Intermediate: Cyclopentylmethyl methanesulfonate (stable, isolable)
-
Target Product: (Azidomethyl)cyclopentane (CAS: 1120-86-1)
-
Mechanism: Nucleophilic Substitution (
)[2]
Critical Safety Assessment (Mandatory Read)
Before uncapping reagents, every operator must understand the energetics of this specific molecule.
The C/N Ratio Rule
The stability of organic azides is empirically estimated using the Carbon-to-Nitrogen ratio.[3]
-
Ratio = 2.0
Interpretation:
-
Ratio < 1: Explosive. Do not synthesize.
-
Ratio 1 to 3: Potentially Unstable. Synthesize and store only as a dilute solution (<1 M).[3] DO NOT DISTILL.
-
Ratio > 3: Generally stable (e.g., nonyl azide).
Operational Directive: This protocol is designed to yield the product as a solution in a standard solvent (e.g., Toluene or THF). Never concentrate the final azide product to dryness on a rotary evaporator. Friction or heat on the neat liquid can trigger decomposition.[4]
Reaction Pathway Visualization
Figure 1: Sequential workflow for the safe synthesis of (azidomethyl)cyclopentane, emphasizing the isolation of the stable mesylate intermediate.
Detailed Protocol: Two-Step Sulfonate Route
This route is preferred over the Mitsunobu reaction for scales >1g because it avoids the formation of difficult-to-remove phosphine oxide byproducts and allows for the purification of the intermediate mesylate.
Phase 1: Activation (Mesylation)
Objective: Convert the poor leaving group (-OH) into a potent leaving group (-OMs).
Reagents:
-
Cyclopentylmethanol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)[5]
-
Triethylamine (TEA) (1.5 equiv)[5]
-
Dichloromethane (DCM) (10 volumes)
Procedure:
-
Setup: Charge a round-bottom flask with Cyclopentylmethanol and dry DCM. Cool to 0°C under
atmosphere. -
Base Addition: Add TEA via syringe. The mixture remains clear.
-
Activation: Add MsCl dropwise over 20 minutes. Exothermic reaction—maintain internal temperature <5°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (System: 30% EtOAc/Hexane).
-
Workup:
-
Checkpoint: The resulting oil is Cyclopentylmethyl methanesulfonate . It is stable and can be pumped down to remove DCM traces. Crucial: DCM must be removed before the next step to prevent explosive diazidomethane formation.
Phase 2: Nucleophilic Displacement (Azidation)
Objective: Substitution of OMs with
Reagents:
-
Cyclopentylmethyl methanesulfonate (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) -
DMSO (Dimethyl sulfoxide) (5 volumes) - Chosen for high solubility of
and rapid rate.
Procedure:
-
Solvation: Dissolve the mesylate oil (from Phase 1) in DMSO.
-
Reagent Addition: Add solid
in one portion at RT. (Note: is not soluble in DCM, which is why the solvent swap was vital). -
Heating: Heat the mixture to 60°C .
-
Safety Note: Do not exceed 80°C. Azide decomposition rates increase exponentially with temperature.
-
-
Monitoring: Stir for 4–6 hours. Monitoring by TLC can be difficult (azides stain poorly); NMR of a mini-workup aliquot is preferred (disappearance of mesylate methyl peak at ~3.0 ppm).
-
Workup (The Safety Critical Step):
-
Cool to RT.
-
Dilute slowly with excess water (dissolves unreacted
). -
Extract with Diethyl Ether or TBME (3x).
-
Why Ether? Low boiling point allows for concentration if necessary, but high volatility requires care. Toluene is a safer alternative if the product is to be used immediately in a high-temp reaction.
-
-
Wash combined organics vigorously with water (2x) to remove DMSO and residual
. -
Dry over
.[5]
-
Phase 3: Storage
Do not evaporate to dryness. Determine the concentration of the azide in the ether/toluene solution via NMR (using an internal standard like mesitylene) or gravimetric analysis of a very small aliquot (<50 mg). Store the solution in an amber bottle at 4°C.
Alternative Route: One-Pot Mitsunobu
Best for small scale (<500 mg) or high-throughput screening.
Reagents:
-
Dissolve alcohol and
in THF. Cool to 0°C.[5] -
Add DIAD dropwise.
-
Add DPPA dropwise (Caution: Toxic).
-
Stir at RT overnight.
-
Drawback: Purification requires chromatography to remove
, which can be dangerous if the azide co-elutes. Not recommended for scale-up.
Analytical Validation
| Technique | Observation | Structural Insight |
| IR Spectroscopy | Strong band at ~2090–2100 cm⁻¹ | Diagnostic Azide ( |
| 1H NMR | ||
| 13C NMR | Carbon attached to Azide. |
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for stalled nucleophilic substitution.
-
Catalysis: If the displacement is slow, add 10 mol% Potassium Iodide (KI). The reaction proceeds via an in-situ iodide intermediate (
), which is often faster. -
Emulsions: During workup, DMSO can cause emulsions. Add Brine to break them.
References
-
University of Victoria, OHSE. (2022). Azides: Safe Work Procedure and C/N Ratio Guidelines. [Link] (Authoritative source for the C/N ratio safety rule and storage limits)
-
Organic Chemistry Portal. (2023). Synthesis of Alkyl Azides from Alcohols and Halides. [Link] (Comprehensive review of synthetic methodologies including Mitsunobu and substitution)
-
University of Pittsburgh, EH&S. (2013).[7] Guideline for the Safe Handling of Azides. [Link] (Detailed protocols for waste disposal and incompatibility with halogenated solvents)
Sources
- 1. Cyclopentanemethanol synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uvic.ca [uvic.ca]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Sodium Azide [k-state.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols: Staudinger Reduction of (Azidomethyl)cyclopentane to (Cyclopentyl)methanamine
Introduction: The Strategic Conversion of Alkyl Azides to Primary Amines
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selective and mild conversion of functional groups is paramount. The Staudinger reduction, a reaction first described by Hermann Staudinger in 1919, remains a cornerstone transformation for the reduction of azides to primary amines.[1][2][3] Its enduring utility is attributed to its exceptional chemoselectivity, allowing for the transformation of the azide moiety in the presence of a wide array of other functional groups that would be susceptible to more conventional reducing agents like metal hydrides or catalytic hydrogenation.[3] This protocol provides a detailed methodology for the Staudinger reduction of (azidomethyl)cyclopentane to the corresponding primary amine, (cyclopentyl)methanamine, a valuable building block in drug discovery and development.
The reaction proceeds in two distinct, sequential steps: the initial formation of an iminophosphorane intermediate through the reaction of the azide with a phosphine, typically triphenylphosphine, followed by the hydrolysis of this intermediate to yield the desired primary amine and a phosphine oxide byproduct.[1][4][5] The thermodynamic driving force for this transformation is the formation of the very stable phosphorus-oxygen double bond in the phosphine oxide.[4]
This document will provide a comprehensive guide for researchers, scientists, and drug development professionals, encompassing a detailed experimental protocol, a mechanistic rationale for the procedural steps, troubleshooting guidance, and essential safety considerations.
Mechanistic Pathway and Rationale
The Staudinger reduction of (azidomethyl)cyclopentane with triphenylphosphine proceeds through a well-established mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting any unexpected outcomes.
Diagram of the Staudinger Reduction Mechanism
Caption: The reaction mechanism of the Staudinger Reduction.
-
Nucleophilic Attack and Phosphazide Formation: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triphenylphosphine at the terminal nitrogen atom of the (azidomethyl)cyclopentane.[1][4] This forms a transient, linear phosphazide intermediate.
-
Nitrogen Extrusion and Iminophosphorane Formation: The phosphazide intermediate rapidly undergoes an intramolecular cyclization to a four-membered ring transition state, which then collapses, extruding a molecule of dinitrogen (N₂) gas.[4] This irreversible step is entropically favorable and results in the formation of a stable iminophosphorane (also known as an aza-ylide).[3]
-
Hydrolysis to the Primary Amine: The final step is the hydrolysis of the iminophosphorane. The addition of water leads to the cleavage of the phosphorus-nitrogen double bond, yielding the primary amine, (cyclopentyl)methanamine, and triphenylphosphine oxide as a byproduct.[1]
Experimental Protocol: Staudinger Reduction of (Azidomethyl)cyclopentane
This protocol details a representative procedure for the Staudinger reduction of (azidomethyl)cyclopentane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| (Azidomethyl)cyclopentane | ≥95% | Commercially Available | Handle with care due to potential instability. |
| Triphenylphosphine (PPh₃) | ≥98% | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |
| Water | Deionized | In-house | |
| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | For extraction. |
| Hydrochloric Acid (HCl) | 1 M aq. soln. | Commercially Available | For extraction. |
| Sodium Hydroxide (NaOH) | 1 M aq. soln. | Commercially Available | For extraction. |
| Brine (sat. aq. NaCl) | In-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Workflow for the Staudinger Reduction
Sources
The Role of Cyclopentane-Containing Linkers in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond Linearity - The Advantage of Carbocyclic Scaffolds in Bioconjugation
In the intricate field of bioconjugation, the linker molecule, which bridges a biological macromolecule to a payload such as a drug or a reporter molecule, is a critical determinant of the final conjugate's performance. While simple linear linkers have been historically employed, there is a growing appreciation for the nuanced advantages offered by more complex linker architectures. Among these, linkers incorporating carbocyclic rings, such as cyclopentane and its fused-ring system derivatives, are emerging as powerful tools to impart specific, desirable properties to bioconjugates.
This technical guide provides an in-depth exploration of bioconjugation linkers containing cyclopentane rings and their derivatives. We will delve into the chemical principles that govern their utility, their applications in cutting-edge research and drug development, and detailed protocols for their implementation. The focus will be on how these cyclic structures influence the stability, reactivity, and overall performance of bioconjugates, with a primary emphasis on the most prominent example, the bicyclo[6.1.0]nonyne (BCN) scaffold, a cornerstone of copper-free click chemistry.
The Rationale for Incorporating Cyclic Moieties in Linkers
The inclusion of a carbocyclic ring within a linker scaffold is a deliberate design choice aimed at controlling the physicochemical properties of the bioconjugate. A key advantage is the introduction of conformational rigidity. Unlike flexible linear linkers, the puckered structure of a cyclopentane ring or the strained nature of a bicyclic system like BCN restricts the rotational freedom of the linker. This rigidity can:
-
Enhance Stability: By providing steric hindrance, carbocyclic rings can protect adjacent labile bonds from hydrolysis or enzymatic degradation. For instance, the well-established succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker utilizes a cyclohexane ring to increase the stability of the maleimide-thiol bond.[1][2] While direct data on cyclopentane analogs is scarce, the principle of steric shielding remains relevant.
-
Modulate Pharmacokinetics: The shape and rigidity of the linker can influence the overall hydrodynamic radius and flexibility of the bioconjugate, which in turn can affect its circulation half-life and biodistribution.
-
Control Reactivity: In the case of strained ring systems like BCN, the ring structure is not merely a passive spacer but an active participant in the conjugation reaction. The inherent ring strain in BCN dramatically accelerates the reaction with azide partners in a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
While BCN, with its fused cyclopropane and cyclooctyne rings, is the most extensively studied example, the principles of using cyclic structures to fine-tune linker properties are broadly applicable. The cyclopentane ring, with its unique puckered conformation, offers a balance of rigidity and flexibility that is of growing interest in the design of novel linkers.[3]
Core Application: Bicyclo[6.1.0]nonyne (BCN) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
BCN is a highly reactive cyclooctyne that has become a workhorse in the field of bioorthogonal chemistry. Its reactivity stems from the significant ring strain in its bicyclic structure, which is released upon undergoing a [3+2] cycloaddition with an azide to form a stable triazole linkage.[1] This reaction is the cornerstone of copper-free click chemistry, a class of reactions that proceed with high efficiency and selectivity in complex biological environments without the need for a cytotoxic copper catalyst.[1][4]
Key Advantages of BCN-Based SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes BCN-based SPAAC ideal for in vivo applications, including live-cell imaging and the development of therapeutics.[4]
-
High Reaction Kinetics: The inherent ring strain of BCN results in rapid reaction rates at physiological temperatures and concentrations.[1]
-
Stability: Both the BCN and azide functional groups are stable under a wide range of biological conditions, allowing for a long shelf-life of the individual components before conjugation.[4]
-
Bioorthogonality: The BCN and azide groups are mutually inert to the vast majority of functional groups found in biological systems, ensuring highly specific conjugation.[4]
Visualization of the SPAAC Mechanism
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between a BCN-modified biomolecule and an azide-modified biomolecule.
Applications in Drug Development and Research
The unique properties of BCN and other potential cyclopentane-containing linkers make them highly valuable in several areas of biomedical research and drug development.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a pivotal role in the success of an ADC, as it must remain stable in circulation to prevent premature drug release and then efficiently release the payload at the target site.[5]
BCN-based linkers are increasingly being explored for the construction of ADCs due to their high stability and the bioorthogonality of the SPAAC reaction.[6] They can be incorporated into both non-cleavable and cleavable linker designs. In a non-cleavable design, the BCN-triazole linkage remains intact, and the drug is released upon lysosomal degradation of the antibody.[7][8] In a cleavable design, the BCN moiety is part of a larger linker that contains a trigger for cleavage, such as a peptide sequence susceptible to lysosomal proteases (e.g., Val-Cit).[9]
Protein Labeling and Imaging
The ability to specifically label proteins in their native environment is crucial for understanding their function. BCN-based SPAAC provides a powerful tool for attaching fluorescent dyes, biotin tags, or other probes to proteins that have been metabolically or genetically engineered to contain an azide group.[1] This enables a wide range of applications, from in-cell imaging to proteomic studies.
Oligonucleotide Conjugation
The development of oligonucleotide-based therapeutics requires efficient methods for attaching various functional moieties, such as targeting ligands or delivery vehicles. BCN-functionalized phosphoramidites have been developed that can be directly incorporated into oligonucleotides during solid-phase synthesis, allowing for subsequent conjugation to azide-containing molecules.[8][10]
Quantitative Data and Performance Comparison
The choice of a bioorthogonal reaction is often guided by its kinetic performance. The table below summarizes the second-order rate constants for SPAAC with BCN and other common cyclooctynes.
| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| BCN | Benzyl azide | ~0.3 | [11] |
| DBCO | Benzyl azide | ~0.9 | [11] |
| DIBO | Benzyl azide | ~0.1 | [12] |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.
While BCN may exhibit slightly slower kinetics than some other cyclooctynes like DBCO, it offers a good balance of reactivity, small size, and increased hydrophilicity, making it a versatile tool for a broad range of applications.[13][14]
Stability Considerations
A critical aspect of linker design is stability. BCN linkers are generally stable under physiological conditions. However, they have shown susceptibility to degradation in the presence of certain reducing agents, most notably tris(2-carboxyethyl)phosphine (TCEP). Therefore, when working with proteins that require disulfide bond reduction, dithiothreitol (DTT) is the recommended reducing agent.[7] Additionally, BCN can react with free thiols, so it is advisable to block any non-essential thiols on a protein before conjugation.[4]
Experimental Protocols
The following protocols provide a general framework for the use of BCN-containing linkers in bioconjugation.
Protocol 1: General Procedure for Antibody Labeling with a BCN-NHS Ester
Objective: To conjugate a BCN moiety to an antibody via reaction with primary amines (lysine residues).
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-NHS ester (e.g., BCN-PEG4-NHS Ester)
-
Anhydrous DMSO
-
Spin desalting columns (e.g., 7K MWCO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Reagent Preparation:
-
Equilibrate the antibody solution to room temperature.
-
Prepare a 10 mM stock solution of the BCN-NHS ester in anhydrous DMSO immediately before use.
-
-
Antibody Activation:
-
In a microcentrifuge tube, add the antibody solution (typically 1-5 mg/mL).
-
Add a 10-20 fold molar excess of the BCN-NHS ester stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 60 minutes with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker and quenching reagent using a spin desalting column equilibrated with PBS (pH 7.4), following the manufacturer's instructions.
-
Determine the concentration of the recovered BCN-activated antibody using a spectrophotometer (A280).
-
-
Storage:
-
The BCN-activated antibody can be used immediately for conjugation to an azide-containing molecule or stored at -20°C for future use.
-
Protocol 2: SPAAC Reaction Between a BCN-Activated Antibody and an Azide-Payload
Objective: To conjugate an azide-containing payload to a BCN-activated antibody.
Materials:
-
BCN-activated antibody (from Protocol 1)
-
Azide-functionalized payload (e.g., azide-PEG4-drug)
-
DMSO (if needed to dissolve the payload)
-
PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
To the purified BCN-activated antibody, add a 3-5 fold molar excess of the azide-payload stock solution. If the payload is dissolved in DMSO, ensure the final DMSO concentration remains below 10% (v/v).
-
Gently mix the reaction solution.
-
-
Incubation:
-
Incubate the reaction overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature. The optimal time and temperature may need to be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted payload using a spin desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Analyze the final antibody-drug conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC or mass spectrometry.
-
Assess the integrity and aggregation of the ADC using SDS-PAGE and size-exclusion chromatography.
-
Visualization of the Experimental Workflow
Caption: A generalized experimental workflow for creating an antibody-drug conjugate (ADC) using a BCN-based linker and SPAAC chemistry.
Future Perspectives and the Role of Discrete Cyclopentane Linkers
While BCN has established itself as a valuable tool, the exploration of other carbocyclic linkers is an active area of research. There is a notable scarcity of data on bioconjugation linkers that contain a discrete cyclopentane ring. However, the synthesis of functionalized cyclopentanes is well-established, opening the door for the development of novel linkers with unique properties.[][16]
The cyclopentane ring, being less strained than cyclopropane and cyclobutane but more rigid than open chains, could offer a unique conformational profile to a linker.[3] This could be advantageous in applications where precise control over the distance and orientation between the biomolecule and the payload is critical. Future research will likely focus on synthesizing and evaluating cyclopentane-based analogs of existing linkers, such as SMCC, to systematically investigate the impact of the ring size on stability, solubility, and overall conjugate performance.
Conclusion
Linkers containing carbocyclic rings, particularly the BCN scaffold, represent a significant advancement in the field of bioconjugation. Their ability to impart rigidity, enhance stability, and, in the case of BCN, enable rapid and bioorthogonal copper-free click chemistry, has made them indispensable tools for researchers, scientists, and drug development professionals. By understanding the principles behind their design and application, and by following robust experimental protocols, these powerful linkers can be effectively leveraged to create the next generation of sophisticated bioconjugates for a wide range of therapeutic and diagnostic applications.
References
- BenchChem. (2025). Navigating BCN Linker Stability in Reducing Environments: A Technical Support Guide. BenchChem.
-
Karalė, K., Bollmark, M., Karalius, A., Lopes, M., Pérez, O., Strömberg, R., & Tedebark, U. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances, 14(25), 17406-17412. [Link]
- ProteoGenix. (2021, July 26). Non-cleavable linkers for ADCs. ProteoGenix.
-
Karalė, K., Bollmark, M., Karalius, A., Lopes, M., Pérez, O., Strömberg, R., & Tedebark, U. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. ePrints Soton. [Link]
- BenchChem. (2025). Bicyclo [6.1.0] nonyne-lysine. BenchChem.
-
Magerramov, A. M., Guseinov, F. I., & Zefirov, N. S. (2025). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journal of Organic Chemistry, 21, 1345-1378. [Link]
- PurePEG. (2025, October 16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. PurePEG.
-
Cepham Life Sciences. SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate ). Cepham Life Sciences. [Link]
- BenchChem. (2025). Technical Guide on the Solubility and Stability of BCN-PEG1-Val-Cit-OH. BenchChem.
- PurePEG. (2025, October 6). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.
-
Bar, R. L., & Renaud, P. (2023). Bis-functionalized Cyclopentanes from Linear Alkynes via Radical Cascade Involving Double Intramolecular Hydrogen-Atom Transfer. ChemRxiv. [Link]
- Fiveable. (2025, August 15). Cyclopentane Ring Definition - Organic Chemistry Key Term. Fiveable.
- Google Patents. (n.d.). HUE034763T2 - Cross-linkers and their uses.
- BenchChem. (2025). A Comparative Guide to the Kinetics of Bioorthogonal Azide Reactions. BenchChem.
- BenchChem. (2025).
-
Organic Chemistry Portal. Cyclopentane synthesis. Organic Chemistry Portal. [Link]
-
Lee, S. H., Kim, Y., & Lee, S. (2022). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Molecules, 27(14), 4444. [Link]
-
Wikipedia. (2023, December 2). Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. Wikipedia. [Link]
- BenchChem. (2025, December). A Comparative Guide to Linker Technologies for Bioconjugation: Alternatives to 2-(Pent-4-ynyloxy)isonicotinoyl chloride. BenchChem.
-
Lyon, R. P., & Senter, P. D. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 16(5), 763–779. [Link]
-
van Slagmaat, C. A. M. R., Noordijk, J., & Monsegue, L. G. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 23(18), 7100-7114. [Link]
-
ResearchGate. (2025, August 6). Synthesis of Succinimidyl 4-(N-maleimidomethyl)-Cyclohexane-1-Carboxylate (SMCC) as a Linker and Conjugating Trastuzumab to Maytansinoid Derivative (DM1) Through SMCC as an Antibody-Drug Conjugate. ResearchGate. [Link]
- Creative Biolabs. (2025, June 7). Linkers in Antibody-Drug Conjugates.
-
Zhang, Y., et al. (2017). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. Scientific Reports, 7, 15982. [Link]
-
Koyama, H., et al. (2020). Contrasting effects of ethylene and propylene linkers on the kinetic stability of water-soluble near-infrared-absorbing diradical-PtII complexes. Dalton Transactions, 49(38), 13359-13366. [Link]
- SigutLabs. (2025, April 22).
-
Sakhaee, N., Sakhaee, S., Mobaraki, A., & Takallou, A. (2020). Effect of Double Bond on Fluxional Nature of Cyclopentane: An Evolutionary Leap from Hirsutanes to Capnellanes. Biomedical Journal of Scientific & Technical Research, 25(2). [Link]
-
Creative Biolabs. Crosslinker Products for Bioconjugation. Creative Biolabs. [Link]
- ResearchGate. (2025, December). Linkers Used in Clinically Tested ADCs. Numbers of ADCs utilizing....
- ResearchGate. (n.d.). Scheme 1 Crosslinkers used in the bioconjugation.
-
Takeda Pharmaceutical Company. (2025, October 27). Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500. ACS Publications. [Link]
-
Shchelukhina, E. V., et al. (2021). Cyclopentane rings in hydrophobic chains of a phospholipid enhance the bilayer stability to electric breakdown. Soft Matter, 17(3), 673-682. [Link]
- Beilstein Journals. (2025, November 6). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journals.
- Precise PEG. (2025, November). Antibody–Drug Conjugates Approved Through November 2025. Precise PEG.
-
Islam, R., & Wares, L. (2021). An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy. Cancers, 13(19), 4856. [Link]
-
ACS Publications. (2024, May 22). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. Crosslinker Products for Bioconjugation - Creative Biolabs [creative-biolabs.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 16. Cyclopentane synthesis [organic-chemistry.org]
One-pot synthesis of (azidomethyl)cyclopentane from alkyl halides
Part 1: Executive Summary & Core Directive
Abstract
(Azidomethyl)cyclopentane (CAS 33670-50-7 for generic azidocyclopentane class; specific primary isomer is less common) is a critical intermediate for the synthesis of amines via Staudinger reduction or triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This guide details the one-pot synthesis of (azidomethyl)cyclopentane from (bromomethyl)cyclopentane or (chloromethyl)cyclopentane.
Unlike standard textbook procedures, this protocol prioritizes safety engineering and process scalability . We present two distinct methodologies:
-
Homogeneous Substitution (DMF): High-rate kinetic method for small-scale discovery.
-
Phase Transfer Catalysis (PTC): Scalable, "green" method avoiding high-boiling solvents, optimized for safety.
Critical Safety Directive: The "Rule of Six"
WARNING: ENERGETIC COMPOUND. Before proceeding, all personnel must understand the stability profile of the target molecule.
-
Target: (Azidomethyl)cyclopentane (
) -
Carbon Count (
): 6 -
Nitrogen Count (
): 3 -
C/N Ratio:
Risk Assessment:
According to the "Rule of Six" (Smith, Open Chain Nitrogen Compounds), organic azides are generally considered stable if
-
This molecule (Ratio = 2.0) falls BELOW the stability threshold.
-
Operational Mandate:
-
NEVER distill this compound to dryness.
-
ALWAYS store in solution (e.g., >20% solvent by weight).
-
AVOID halogenated solvents (DCM/CHCl₃) in the presence of
to prevent formation of di- and tri-azidomethane (geminal azides), which are extremely explosive.
-
Part 2: Reaction Mechanics & Design
Mechanistic Pathway
The synthesis proceeds via a classic
Key Considerations:
-
Leaving Group Ability:
.-
(Bromomethyl)cyclopentane reacts readily at 60°C.
-
(Chloromethyl)cyclopentane requires higher temperatures or Finkelstein activation (addition of catalytic NaI) to generate the more reactive iodide in situ (One-Pot Cascade).
-
-
Solvent Effects:
-
Dipolar Aprotic (DMF/DMSO): Solvates the cation (
), leaving the "naked" and highly reactive. -
Phase Transfer (Water/Toluene): Uses a quaternary ammonium salt (
) to shuttle into the organic phase. This is safer for scale-up as it keeps the bulk azide in the aqueous layer.
-
Mechanism Diagram
Caption: Bimolecular Nucleophilic Substitution (
Part 3: Experimental Protocols
Protocol A: Standard Homogeneous Synthesis (DMF)
Best for: Small scale (<5g), rapid optimization, starting from Bromide.
Reagents:
-
(Bromomethyl)cyclopentane (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) -
DMF (Dimethylformamide), anhydrous (0.5 M concentration relative to substrate)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Solvation: Add
(Caution: Toxic solid) to the flask. Add DMF. Stir until partially dissolved. -
Addition: Add (Bromomethyl)cyclopentane dropwise via syringe at Room Temperature (RT).
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Monitoring: Check by TLC (Stain: KMnO4 or Ninhydrin after reduction) or GC-MS.
-
-
Quench (Critical): Cool to 0°C. Slowly add water to dissolve salts.
-
Destruction of Excess Azide: See Section 3.1.[1]
-
-
Extraction: Extract 3x with Diethyl Ether or Ethyl Acetate.
-
Wash: Wash combined organics with saturated
(to remove DMF) and Brine. -
Drying: Dry over
, filter, and concentrate carefully (do not distill to dryness).
Protocol B: "Green" Phase Transfer Catalysis (PTC)
Best for: Scale-up (>10g), safety, starting from Chloride (with NaI).
Reagents:
-
(Chloromethyl)cyclopentane (1.0 equiv)
-
Sodium Azide (
) (2.0 equiv) -
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv - 5 mol%)
-
Activator: Sodium Iodide (NaI) (0.1 equiv) - Required only if starting from Chloride.
-
Solvent: Water / Toluene (1:1 ratio)
Step-by-Step:
-
Preparation: Dissolve
in water (3M solution). Dissolve Alkyl Halide and TBAB (and NaI if using chloride) in Toluene. -
Mixing: Combine phases in a flask with vigorous stirring (high shear is crucial for PTC).
-
Reaction: Heat to 85°C (internal temp) for 12–16 hours.
-
Mechanism Note: NaI converts R-Cl to R-I in situ (Finkelstein), which is then rapidly displaced by
.
-
-
Separation: Cool to RT. Separate phases. The product is in the Toluene layer.
-
Polishing: Wash the organic layer with water to remove residual azide.
-
Storage: Store the Toluene solution directly. Determine concentration by NMR or HPLC. Do not concentrate.
Safety Protocol: Quenching Excess Azide
Never pour azide solutions down the drain. They react with copper/lead pipes to form explosive metal azides.
Nitrous Acid Quench Method:
-
Place the aqueous waste (containing excess
) in a flask in a fume hood. -
Add 20% aqueous Sodium Nitrite (
) (1.5g per 1g of estimated ). -
Slowly add 20%
until acidic. -
Observation: Toxic
gas evolves. The solution will bubble. -
Endpoint: Starch-iodide paper turns blue (excess nitrite present).
Part 4: Process Workflow & QC
Operational Workflow
Caption: Operational workflow emphasizing the critical quenching step and safe storage.
Analytical Validation
Confirm product identity using the following spectroscopic markers.
| Technique | Parameter | Characteristic Signal | Interpretation |
| FT-IR | Wavenumber | 2090 – 2100 cm⁻¹ | Strong, sharp peak. Asymmetric |
| ¹H NMR | Chemical Shift | δ 3.15 – 3.25 ppm (d, 2H) | |
| ¹H NMR | Chemical Shift | δ 1.10 – 1.90 ppm (m, 9H) | Cyclopentyl ring protons. |
| ¹³C NMR | Chemical Shift | δ ~55.0 ppm | Carbon attached to azide ( |
Part 5: Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method B) | Poor phase mixing or "Salting Out" | Increase stirring speed (RPM > 800). Add more TBAB catalyst. Ensure Toluene/Water ratio allows free movement. |
| Emulsion during extraction | Amphiphilic nature of PTC | Add solid NaCl to saturate the aqueous layer. Filter through a Celite pad if solids are present. |
| Red coloration in waste | Iron-Azide complexes | DANGER. Indicates |
| Product degradation | Light sensitivity | Azides are photosensitive. Wrap reaction and storage vessels in aluminum foil. |
Part 6: References
-
Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin. (Source of the "Rule of Six" for azide stability).
-
Alvarez, S. G., & Alvarez, M. T. (1997). "A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature in Dimethyl Sulfoxide". Synthesis, 1997(4), 413-414.
-
Reeves, W. P., & Bahr, M. L. (1976). "Phase transfer catalysis: Preparation of alkyl azides". Synthesis, 1976(12), 823.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Protocol for Nitrous Acid Quenching).[2]
-
Scriven, E. F. V., & Turnbull, K. (1988). "Azides: their preparation and synthetic uses". Chemical Reviews, 88(2), 297-368.
Sources
Troubleshooting & Optimization
Quenching excess sodium azide in cyclopentylmethyl azide synthesis
Ticket Subject: Quenching Excess Sodium Azide in Cyclopentylmethyl Azide Synthesis
Status: Open | Priority: Critical (Safety Hazard) | Agent: Senior Application Scientist
Safety Triage & Risk Assessment
WARNING: STOP AND READ BEFORE PROCEEDING.
Your synthesis target, Cyclopentylmethyl Azide (
The "C/N Ratio" Hazard Check
The stability of organic azides is empirically estimated using the Carbon-to-Nitrogen ratio.[1][2]
-
Formula:
-
Calculation:
Risk Level: HIGH (Category 2)
-
Ratio < 1: Explosive. Never isolate.
-
Ratio 1 to 3 (Your Product): Potentially Unstable. Do not distill to dryness. Store as a solution (approx. 1M) in a stable solvent.
-
Ratio > 3: Generally stable.
Critical Contraindications
-
NO Halogenated Solvents: Do NOT use Dichloromethane (DCM) or Chloroform for extraction.[3] Sodium azide reacts with DCM to form Diazidomethane , a highly explosive compound that can detonate in solution [1].[4]
-
NO Acid Before Nitrite: Never acidify the reaction mixture before adding Sodium Nitrite. This generates Hydrazoic Acid (
) , which is highly toxic and explosive [2].[1][2][5][6][7]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
NO Metal Spatulas: Use only plastic, Teflon, or wood tools. Metal contact can form shock-sensitive heavy metal azides.[3][5][8]
The Quenching Protocol (Standard Operating Procedure)
The "Nitrous Acid Destruction Method" is the gold standard for safety and completeness [3]. It converts azide into benign Nitrogen gas (
Phase A: Separation (Isolating Product from Waste)
Goal: Move the organic azide to a safe solvent and isolate the excess
-
Dilution: Dilute the reaction mixture with water to dissolve all inorganic salts.
-
Extraction Solvent: Use Diethyl Ether , MTBE , or Toluene . (Recall: NO DCM).
-
Separation: Extract the organic layer.[9]
Phase B: The Quenching Reaction
Goal: Destroy
Reagents Needed:
-
Sodium Nitrite (
)[3][9]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
20% Sulfuric Acid (
)[3][8][11]
Stoichiometry Table:
| Component | Function | Recommended Quantity |
|---|
| Aqueous Waste | Contains excess
Step-by-Step Procedure:
-
Setup: Place the aqueous waste in a 3-neck flask in a fume hood. Equip with a stir bar and a dropping funnel.[4][8] Ensure the flask is open to the hood atmosphere (gas evolution will occur).[11]
-
Nitrite Addition: Dissolve the calculated amount of Sodium Nitrite (
) in a minimal amount of water and add it to the flask. Stir for 5 minutes. -
Controlled Acidification (CRITICAL):
-
Fill the dropping funnel with 20%
.[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Slowly add the acid dropwise.[3]
-
Observation: You will see bubbling (evolution of
and gases). The solution may turn pale blue/green transiently. -
Control: If bubbling becomes vigorous, stop addition and let it subside.
-
-
Endpoint Verification:
-
Continue acid addition until gas evolution ceases and the solution is acidic (pH ~1-2).
-
Dip a strip of Starch-Iodide paper into the solution.[3]
-
Result: The paper must turn Blue/Black immediately. This confirms excess Nitrous Acid is present, meaning all Azide has been consumed.
-
Mechanism of Action
Understanding the chemistry prevents accidents. The quenching relies on the formation of the Nitrosonium ion (
Chemical Pathway:
Caption: Mechanism of oxidative decomposition of azide using nitrous acid.
Troubleshooting & FAQs
Q1: I smell a pungent, almond-like odor during acidification. What is happening?
A: STOP IMMEDIATELY. This is likely Hydrazoic Acid (
-
Cause: You likely added acid before the Sodium Nitrite, or added acid too fast, overwhelming the quenching kinetics.
-
Fix: Stop acid addition.[4][12] Add more Sodium Nitrite solution immediately. Close the hood sash.
Q2: The Starch-Iodide paper did not turn blue.
A: The quench is incomplete.
-
Cause: You have underestimated the amount of residual azide, or the nitrite has degraded.
-
Fix: Add an additional 0.5 equivalents of Sodium Nitrite, stir for 10 minutes, and re-acidify/re-test.
Q3: Can I use Bleach (Sodium Hypochlorite) instead?
A: Not Recommended. [11]
-
While bleach can oxidize azide, the reaction is pH-dependent and can produce toxic Chlorine gas or explosive Chloramines. The Nitrous Acid method is more predictable and widely endorsed by safety committees [4].
Q4: My reaction solvent was DMF/DMSO. Does this change the protocol?
A: Yes.
-
Azides are highly soluble in DMF. Diluting with water might not create a clean phase separation for extraction.
-
Protocol Adjustment: Pour the reaction mixture into a large excess of water (5x volume) to force the organic azide out, then extract with Ether/MTBE. Proceed with the aqueous quenching on the large water volume.
Workflow Visualization
Caption: Decision tree for the safe extraction and quenching of azide reactions.
References
-
Conrow, R. E., & Dean, W. D. (2008). Diazidomethane Explosion.[1][4][5] Organic Process Research & Development, 12(6), 1285–1286.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Section 6.G: Working with Chemicals of Special Concern).
- Betterton, E. A. (2003). Environmental Fate of Sodium Azide. Reviews of Environmental Contamination and Toxicology, 177, 1-23. (Details the nitrous acid destruction mechanism).
-
University of Illinois Urbana-Champaign (DRS). (2021). Sodium Azide Safety Guide.[8] (Standardizes the NaNO2 quenching protocol over bleach).
Sources
- 1. uvic.ca [uvic.ca]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. geneseo.edu [geneseo.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. Sodium Azide [k-state.edu]
Validation & Comparative
A Comparative Guide to 13C NMR Spectral Data of the Cyclopentane Ring
For researchers, scientists, and professionals in drug development, a comprehensive understanding of spectroscopic data is paramount for accurate structural elucidation. This guide provides an in-depth comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data for the carbons of the cyclopentane ring, both in its unsubstituted form and when bearing various functional groups. We will delve into the theoretical underpinnings of the observed chemical shifts and provide a standardized experimental protocol for acquiring high-quality 13C NMR spectra.
The Unsubstituted Cyclopentane Ring: A Single Voice in the Spectrum
In its most fundamental state, the 13C NMR spectrum of cyclopentane is remarkably simple, displaying a single resonance at approximately 25.6 ppm.[1] This is a direct consequence of the high degree of symmetry and rapid conformational flexibility of the cyclopentane ring.[1] The five carbon atoms are chemically equivalent due to a phenomenon known as pseudorotation, a low-energy process that rapidly interconverts various envelope and twist conformations. This rapid exchange averages the magnetic environments of all five carbons on the NMR timescale, resulting in a single, sharp signal.[1]
The Influence of Substituents: Breaking the Symmetry
The introduction of a substituent onto the cyclopentane ring breaks this symmetry, leading to distinct chemical shifts for each of the five carbon atoms. The magnitude of this shift is primarily influenced by the electronic properties and steric bulk of the substituent. We will now compare the 13C NMR data for methylcyclopentane, cyclopentanol, and bromocyclopentane to illustrate these effects.
Data Presentation: A Comparative Analysis
The following table summarizes the 13C NMR chemical shifts (in ppm) for the ring carbons of cyclopentane and its substituted derivatives. The carbon atom bearing the substituent is designated as C1, with subsequent carbons numbered accordingly.
| Compound | C1 | C2 | C3 | C4 | C5 |
| Cyclopentane | 25.6 | 25.6 | 25.6 | 25.6 | 25.6 |
| Methylcyclopentane | 34.7 | 34.8 | 25.4 | 25.4 | 34.8 |
| Cyclopentanol | 73.9 | 35.8 | 23.6 | 23.6 | 35.8 |
| Bromocyclopentane | 55.1 | 35.5 | 25.1 | 25.1 | 35.5 |
Note: Data for Methylcyclopentane and Cyclopentanol were obtained from various sources. Data for Bromocyclopentane is presented as a representative example.
Causality Behind the Chemical Shifts: An In-depth Look
The observed variations in chemical shifts can be rationalized by considering the inductive and steric effects of the substituents.
-
Alpha (α) Effect: The carbon directly attached to the substituent (C1) experiences the most significant change in its chemical shift.
-
Electron-withdrawing groups , such as the hydroxyl (-OH) group in cyclopentanol and the bromine (-Br) atom in bromocyclopentane, cause a substantial downfield shift (to a higher ppm value). This is due to the inductive effect , where the electronegative atom pulls electron density away from the carbon, "deshielding" it from the external magnetic field. The more electronegative the atom, the greater the deshielding and the larger the chemical shift.
-
An alkyl group , like the methyl (-CH3) group in methylcyclopentane, also causes a downfield shift at the α-carbon, albeit to a lesser extent than highly electronegative substituents. This is attributed to a combination of weak inductive effects and hyperconjugation.
-
-
Beta (β) Effect: The carbons adjacent to the substituted carbon (C2 and C5) also typically experience a downfield shift. This effect is generally smaller than the α-effect and is transmitted through the carbon framework.
-
Gamma (γ) Effect: The carbons two bonds away from the substituent (C3 and C4) often exhibit an upfield shift (to a lower ppm value), a phenomenon known as the gamma-gauche effect . This shielding effect is steric in nature and arises from the spatial interaction between the substituent and the gamma carbons in certain conformations of the ring.
The following diagram illustrates the key factors influencing the chemical shifts in a substituted cyclopentane.
Caption: Factors influencing 13C NMR chemical shifts in substituted cyclopentanes.
Experimental Protocol for Acquiring 13C NMR Spectra
The following is a standardized, step-by-step methodology for obtaining a high-quality, proton-decoupled 13C NMR spectrum of a cyclopentane derivative.
I. Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 10-50 mg of the purified compound.
-
Choosing the Solvent: Select a deuterated solvent in which the sample is readily soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar compounds.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Reference Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (δ = 0.0 ppm).[1]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure there are no solid particles in the solution.
II. Spectrometer Setup and Data Acquisition:
The following steps provide a general workflow for a modern NMR spectrometer. Specific commands and procedures may vary depending on the instrument manufacturer and software.
-
Insert the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Locking and Shimming:
-
Lock: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by a process called "shimming" to ensure sharp, symmetrical peaks.
-
-
Setting Up the Experiment:
-
Load a standard proton-decoupled 13C NMR experiment.
-
Pulse Width: Set the 13C pulse width to a 30° or 45° flip angle to allow for faster repetition rates.
-
Acquisition Time (AT): Typically set between 1 to 2 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative spectra.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (typically from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
-
Acquiring the Spectrum: Start the acquisition.
III. Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and upright).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of the peaks of interest.
The following diagram outlines the general workflow for acquiring a 13C NMR spectrum.
Caption: General workflow for 13C NMR spectroscopy.
Conclusion
The 13C NMR spectrum of the cyclopentane ring provides a sensitive probe of its chemical environment. While the unsubstituted ring exhibits a single resonance due to its dynamic nature, the introduction of substituents breaks this equivalence, offering a wealth of structural information. By understanding the interplay of inductive and steric effects, researchers can confidently assign the resonances in the 13C NMR spectra of substituted cyclopentanes, a critical step in the characterization of novel chemical entities. The standardized protocol provided herein ensures the acquisition of high-quality data, forming a reliable foundation for such analyses.
References
- Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of chemical research, 26(4), 131-138.
- Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR spectroscopy. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]
- Gunther, H. (2013).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
-
Reich, H. J. (n.d.). 13C NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
Sources
Mass Spectrometry Guide: (Azidomethyl)cyclopentane Fragmentation Analysis
Topic: Mass Spectrometry Fragmentation Pattern of (Azidomethyl)cyclopentane Content Type: Publish Comparison Guide
Executive Summary & Technical Context
Compound: (Azidomethyl)cyclopentane
Formula:
This guide provides a structural elucidation framework for (azidomethyl)cyclopentane, comparing its behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) . Due to the lability of the azido group (
Core Comparison: EI vs. ESI Performance
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Energy | High (70 eV) – "Hard" | Low (Thermal/Voltage) – "Soft" |
| Molecular Ion ( | Weak or Absent (<5% abundance) | Strong ( |
| Primary Mechanism | Radical cation instability, | Protonation/Cationization |
| Structural Insight | High (Fingerprint fragmentation) | Low (Molecular weight confirmation) |
| Key Risk | Thermal decomposition in source | In-source fragmentation (ISF) |
Theoretical Fragmentation Mechanism (EI)
Under 70 eV electron impact, alkyl azides like (azidomethyl)cyclopentane undergo rapid decomposition. The primary driver is the expulsion of molecular nitrogen (
Pathway A: Nitrogen Elimination (The Dominant Route)
The molecular ion (
Pathway B: Alpha-Cleavage
Cleavage of the
Pathway C: Ring Fragmentation
The cyclopentyl ring itself fragments, typically losing ethene (
Predicted EI Mass Spectrum Data
| m/z (Da) | Identity | Formula | Origin/Mechanism |
| 125 | Molecular ion (Trace/Absent). | ||
| 97 | Base Peak Candidate. Loss of | ||
| 83 | Cyclopentylmethyl cation. Alpha-cleavage. | ||
| 69 | Cyclopentyl cation. Loss of azidomethyl group. | ||
| 67 | Dehydrogenation of cyclopentyl cation. | ||
| 55 | Ring fragmentation (Loss of | ||
| 41 | Allyl cation (Typical for cycloalkanes). |
Visualized Fragmentation Pathways
The following diagram illustrates the causal relationships between the molecular ion and its progeny fragments.
Caption: Mechanistic flow of (azidomethyl)cyclopentane fragmentation showing primary
Experimental Protocols
Protocol A: GC-MS Analysis (EI Mode)
Best for: Structural fingerprinting and impurity profiling.
-
Sample Preparation: Dilute 1 mg of (azidomethyl)cyclopentane in 1 mL of Dichloromethane (DCM). Note: Avoid protic solvents which may suppress ionization in GC.
-
Inlet Conditions:
-
Temperature: 150°C (Keep low to prevent thermal degradation before ionization).
-
Split Ratio: 50:1.
-
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
-
MS Source:
-
Temp: 230°C.
-
Energy: 70 eV.[2]
-
Scan Range: 35–200 amu.
-
Protocol B: LC-MS Analysis (ESI Mode)
Best for: Molecular weight confirmation and purity assay.
-
Sample Preparation: Dilute to 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Infusion: Direct infusion at 5–10 µL/min or via HPLC column (C18).
-
Source Parameters:
-
Mode: Positive Ion (
). -
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 15–30 V (Crucial: High cone voltage will induce in-source fragmentation, mimicking EI spectra).
-
-
Detection: Look for
at m/z 126.1 and at m/z 148.1 .
Comparative Analysis: Why Choose ESI over EI?
While EI provides a rich structural map, it often fails to identify the parent molecule for alkyl azides due to the rapid loss of
| Metric | EI Result | ESI Result | Recommendation |
| Parent Peak | Invisible ( | Distinct ( | Use ESI for MW confirmation. |
| Fragment Richness | High (m/z 97, 83, 69) | Low (mostly adducts) | Use EI for structure verification. |
| Thermal Stability | Poor (Inlet heating degrades sample) | Good (Ambient ionization) | Use ESI for labile azides. |
Expert Insight: For comprehensive characterization, a "Soft-Hard" approach is required. Use ESI to confirm the molecular mass (
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Cyclopentane and Derivatives. National Institute of Standards and Technology.[3][4] [Link]
- Smith, P. A. S. (1984). Aryl and Heteroaryl Azides: Form and Function. In Azides and Nitrenes, Academic Press.
-
Jurčík, V., & Slawin, A. M. (2009). Structure and Reactivity of Alkyl Azides. Journal of Organic Chemistry. [Link]
- Banert, K. (2016). Rearrangement of Organic Azides. Topics in Heterocyclic Chemistry. Springer. (Mechanisms of loss and ring expansion).
Sources
A Comparative Guide to the Reactivity of Primary vs. Secondary Alkyl Azides in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise art of molecular assembly, the choice of chemical ligation strategy is paramount. Among the arsenal of bioorthogonal reactions, those involving alkyl azides, such as the Staudinger ligation and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), have become indispensable tools. A frequent design consideration in the synthesis of probes, linkers, and therapeutic conjugates is the nature of the alkyl azide itself—specifically, whether a primary or a secondary azide is more suitable. This guide provides an in-depth, objective comparison of the reactivity of primary versus secondary alkyl azides, supported by mechanistic insights and detailed experimental protocols, to empower you in making informed decisions for your research.
The Decisive Factors: Steric Hindrance and Electronic Effects
The reactivity of an alkyl azide is principally governed by two intertwined factors: steric hindrance and electronic effects. While electronic effects can play a role, particularly with substituents that can electronically influence the azide moiety, steric hindrance is often the dominant factor in determining the reaction rates of simple alkyl azides.[1]
Primary alkyl azides , where the azide group is attached to a carbon atom bonded to only one other carbon atom (R-CH₂-N₃), present a sterically unencumbered profile. This accessibility allows for the facile approach of the reacting partner, be it a phosphine in the Staudinger ligation or a copper-acetylide complex in CuAAC.
Secondary alkyl azides , with the azide group on a carbon atom connected to two other carbon atoms (R₂CH-N₃), introduce significantly more steric bulk in the immediate vicinity of the reactive azide. This increased steric congestion can impede the approach of the reaction partner, leading to a decrease in reaction rates.[1]
Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," celebrated for its high efficiency, regioselectivity, and broad functional group tolerance.[2][3] The generally accepted mechanism involves the formation of a copper-acetylide intermediate, to which the azide coordinates, followed by cyclization to the triazole product.[4] While the CuAAC is remarkably tolerant of steric bulk on both the alkyne and the azide, the substitution pattern of the alkyl azide does influence the reaction kinetics.[1][4]
Generally, the reactivity trend for alkyl azides in CuAAC is: primary > secondary >> tertiary .
While the reaction is often successful with secondary azides, yielding the desired 1,4-disubstituted triazole, the reaction rates are typically slower compared to their primary counterparts under identical conditions.[1] This is attributed to the increased steric hindrance around the secondary azide, which can disfavor the approach and coordination of the azide to the copper catalyst. However, it is noteworthy that the reaction is often only marginally affected, and in many cases, high to quantitative yields can still be achieved with secondary azides, sometimes with minor adjustments to the reaction conditions such as increased temperature or catalyst loading.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Steric effects in CuAAC reactivity of primary vs. secondary alkyl azides.
Quantitative Data Summary: CuAAC
| Azide Type | Reactant Example | Relative Reaction Rate | Typical Yield | Notes |
| Primary Alkyl Azide | 1-Azidohexane | Faster | >90% | Generally proceeds rapidly at room temperature with standard catalyst loading. |
| Secondary Alkyl Azide | 2-Azidohexane | Slower | >85% | May require longer reaction times, slightly elevated temperatures, or higher catalyst loading to achieve comparable yields to primary azides.[1] |
Reactivity in the Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between a phosphine (typically a triarylphosphine with an ortho-ester or thioester) and an azide.[6] The reaction proceeds through the initial formation of a phosphazide intermediate, which then rearranges and hydrolyzes to form the final amide product and a phosphine oxide byproduct.[6]
A key mechanistic insight is that the rate-determining step for the Staudinger ligation with alkyl azides is the initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide.[6][7] This step is highly sensitive to steric hindrance.
Consequently, the difference in reactivity between primary and secondary alkyl azides is often more pronounced in the Staudinger ligation than in CuAAC. Primary alkyl azides, with their minimal steric shielding, react significantly faster than their secondary counterparts. Secondary alkyl azides can exhibit substantially slower reaction rates due to the steric clash between the bulky alkyl groups on the azide and the typically large triarylphosphine reagent.[8]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Impact of steric hindrance on the rate-determining step of the Staudinger ligation.
Quantitative Data Summary: Staudinger Ligation
Direct comparative kinetic data for a primary versus a secondary alkyl azide in the Staudinger ligation is scarce. However, based on mechanistic understanding and qualitative observations, a significant rate difference is expected. The following table provides an estimated comparison.
| Azide Type | Reactant Example | Relative Reaction Rate | Typical Yield | Notes |
| Primary Alkyl Azide | Benzyl Azide | Fast | High | The reaction of benzyl azide with a specific phosphine has a reported second-order rate constant of approximately 2.5 x 10⁻³ M⁻¹s⁻¹.[6] |
| Secondary Alkyl Azide | 1-Azidoethylbenzene | Significantly Slower | Moderate to High | The increased steric hindrance leads to a substantial decrease in the rate of the initial phosphine attack. Longer reaction times are generally required. |
Experimental Protocols
To provide a framework for the direct comparison of primary and secondary alkyl azide reactivity, the following detailed experimental protocols are presented.
Synthesis of Primary and Secondary Alkyl Azides
The most common method for synthesizing alkyl azides is the SN2 reaction of an alkyl halide with sodium azide.[9]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: General workflow for the synthesis of alkyl azides via Sₙ2 reaction.
Step-by-Step Protocol for Synthesis of 1-Azidohexane (Primary) and 2-Azidohexane (Secondary):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromohexane (for 1-azidohexane) or 2-bromohexane (for 2-azidohexane) (10 mmol, 1.0 equiv) in 20 mL of anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: Carefully add sodium azide (1.3 g, 20 mmol, 2.0 equiv) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alkyl azide can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Comparative Kinetic Analysis via ¹H NMR Spectroscopy
A robust method for comparing the reaction rates is to monitor the reaction progress in real-time using ¹H NMR spectroscopy.[10]
Step-by-Step Protocol for Comparative CuAAC Kinetics:
-
Sample Preparation: In an NMR tube, dissolve the alkyne (e.g., phenylacetylene, 0.1 mmol, 1.0 equiv) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Initiation of Reaction: Add the primary or secondary alkyl azide (0.1 mmol, 1.0 equiv) to the NMR tube. Acquire a baseline ¹H NMR spectrum.
-
Catalyst Addition: Prepare a stock solution of CuSO₄·5H₂O (0.01 mmol, 0.1 equiv) and sodium ascorbate (0.02 mmol, 0.2 equiv) in D₂O. Add this catalyst solution to the NMR tube, shake vigorously, and immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a disappearing proton of the starting material and a newly appearing proton of the triazole product relative to the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate.
Step-by-Step Protocol for Comparative Staudinger Ligation Kinetics:
-
Sample Preparation: In an NMR tube, dissolve the phosphine reagent (e.g., methyl 2-(diphenylphosphino)benzoate, 0.1 mmol, 1.0 equiv) and an internal standard in 0.5 mL of a deuterated solvent (e.g., CD₃CN/D₂O, 95:5 v/v).
-
Initiation of Reaction: Add the primary or secondary alkyl azide (0.1 mmol, 1.0 equiv) to the NMR tube.
-
Data Acquisition: Immediately begin acquiring ³¹P or ¹H NMR spectra at regular intervals to monitor the disappearance of the starting phosphine signal and the appearance of the phosphine oxide product signal.
-
Data Analysis: Plot the concentration of the starting phosphine versus time to determine the rate of consumption.
Conclusion and Recommendations
The choice between a primary and a secondary alkyl azide is a critical design parameter that can significantly impact the efficiency of bioconjugation reactions.
-
For Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Primary alkyl azides are the preferred choice for achieving the fastest reaction rates. However, secondary alkyl azides are viable alternatives and can often be used with high efficiency, potentially requiring minor optimization of reaction conditions. The tolerance of CuAAC to steric hindrance makes it a robust choice even with more substituted azides.
-
For the Staudinger Ligation: The impact of steric hindrance is much more pronounced. Primary alkyl azides will react significantly faster than secondary alkyl azides. If rapid kinetics are essential for your application, a primary alkyl azide is strongly recommended. When using a secondary alkyl azide, be prepared for substantially longer reaction times.
By understanding the underlying mechanistic principles and the impact of steric hindrance, researchers can rationally select the appropriate alkyl azide for their specific synthetic goals, leading to more efficient and successful outcomes in their drug discovery and development endeavors.
References
- Soellner, M. B., et al. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 128(27), 8826-8835.
- Soellner, M. B., et al. (2007). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology, 418, 69-83.
- Lin, F. L., et al. (2005). Mechanistic Investigation of the Staudinger Ligation. Journal of the American Chemical Society, 127(8), 2686-2695.
- “Click-to-Clear”: A Strategy to Minimize Radioactivity from the Blood Pool Utilizing Staudinger Ligation. (2023). Pharmaceuticals, 16(2), 304.
- Smolecule. (2023). Buy 1-Azidohexane | 6926-45-0.
- BenchChem. (2025). Benzyl Azide vs.
- ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- NIH. (2019).
- Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1260.
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Kinetics of Bioorthogonal Azide Reactions.
- ResearchGate. (2025). Assessing the whole range of CuAAC mechanisms by DFT calculations - On the intermediacy of copper acetylides.
- ChemPhysChem. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One.
- Mettler Toledo. (n.d.). Determination of Safety Data for Azides Using Model Free Kinetics (MFK).
- Beilstein Journals. (2013).
- Chemical Reviews. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids.
- ResearchGate. (2025). Highly Controlling Selectivity of Copper(I)-Catalyzed Azide/Alkyne Cycloaddition (CuAAC)
- ResearchGate. (n.d.). Optimized transition states for the cycloadditions of propyne and methyl azide via mononuclear p.
- Journal of Chemical Education. (1986). Kinetics and mechanism of the iodine azide reaction: A videotaped experiment.
- The Journal of Organic Chemistry. (2012).
- NIH. (2005).
- Physical Chemistry Chemical Physics. (2023). Probing kinetic and mechanistic features of bulk azide–alkyne cycloaddition.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- RSC Publishing. (n.d.). Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry.
- BenchChem. (2025).
- MedChemExpress. (n.d.). 1-Azidohexane (Hexyl azide) | Biochemical Assay Reagent.
- NIH. (2013).
- NIH. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane.
- ACS Chemical Biology. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib.ysu.am [lib.ysu.am]
- 7. raineslab.com [raineslab.com]
- 8. Mechanistic investigation of the staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy 1-Azidohexane | 6926-45-0 [smolecule.com]
- 10. “Click-to-Clear”: A Strategy to Minimize Radioactivity from the Blood Pool Utilizing Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: TLC Visualization Stains for Non-UV Active Alkyl Azides
Executive Summary & Core Directive
The Challenge: Alkyl azides (
The Solution: This guide establishes the Staudinger-Ninhydrin two-step protocol as the gold standard for specificity and sensitivity, while evaluating general oxidative stains as supplementary purity checks.
Mechanism of Detection
To visualize an invisible alkyl azide, we must chemically derivatize it on the silica plate. The most effective strategy exploits the unique reactivity of the azide group rather than its physical properties.
The Gold Standard: Staudinger Reduction + Ninhydrin
This method is chemically specific. It relies on the Staudinger reduction to convert the azide into a primary amine in situ, which is then visualized using Ninhydrin.
-
Reduction: Triphenylphosphine (
) reacts with the azide to form a phosphazide, which hydrolyzes to a primary amine ( ). -
Visualization: The generated amine reacts with Ninhydrin to form Ruhemann’s Purple.[1][2][3]
Mechanistic Pathway (Graphviz)
Caption: The chemical cascade transforming a colorless azide into a visible chromophore via Staudinger reduction.[1][2][3][4][5][6][7][8]
Comparative Analysis of Staining Options
While the Staudinger-Ninhydrin method is specific, other stains have utility depending on the stage of research.
Performance Matrix
| Feature | PPh3 / Ninhydrin | PMA / CAM | Iodine ( | Click Stain (Cu+Alkyne) |
| Primary Use | Identification (Is it an azide?) | Purity (What else is there?) | Quick Check (Is anything there?) | Functional Proof |
| Specificity | High (Only stains azides/amines) | Low (Stains all oxidizable lipids/alcohols) | None (Physical adsorption) | High (Click active only) |
| Sensitivity | High ( | Moderate | Low to Moderate | Moderate |
| Contrast | Deep Purple on White | Dark Blue on Green | Brown on Yellow | White on Yellow |
| Stability | Stable (Days) | Fades over time | Fades rapidly (Minutes) | Stable |
| Destructive? | Yes | Yes | No (Reversible) | Yes |
Detailed Evaluation
A. The Specific Choice: PPh3 / Ninhydrin[2][3][4]
-
Pros: Unambiguously confirms the presence of the azide functionality. Does not stain alcohols or unreacted alkyl halides, making it perfect for monitoring nucleophilic substitution reactions (
). -
Cons: Two-step process requires two dip tanks.
B. The General Oxidizers: Phosphomolybdic Acid (PMA) & Ceric Ammonium Molybdate (CAM)
-
Pros: "Universal" stains.[2][3][7] They will show the azide and the impurities (starting materials, byproducts).
-
Cons: They do not distinguish which spot is the azide. Alkyl azides often stain faintly compared to alcohols.
C. The "Click" Stain (Cu(I) + Propargyl Alcohol)[2][3]
-
Pros: Proves the azide is active for click chemistry.
-
Cons: Produces white spots on a yellow background (poor contrast).[2][3] Requires fresh preparation of copper catalyst.
Experimental Protocols
Protocol 1: The "Gold Standard" (PPh3 / Ninhydrin)
Based on the method by Cegielska & Kacprzak (2009).
Reagents:
-
Solution A (
): 10% Triphenylphosphine in Dichloromethane (DCM). -
Solution B (Ninhydrin): 0.3% Ninhydrin in
-Butanol containing 3% Acetic Acid ( ).[3][4][9]
Step-by-Step Procedure:
-
Elute: Run the TLC plate in your chosen solvent system.[3][4]
-
Dry: Ensure all solvent has evaporated.
-
Step 1 (Reduction): Dip the plate into Solution A (
) for 1–2 seconds. -
Heat 1: Warm the plate gently with a heat gun (approx. 80°C) for 1–2 minutes. Note: You are driving the Staudinger reduction.
-
Step 2 (Stain): Dip the plate into Solution B (Ninhydrin).
-
Heat 2: Heat strongly with a heat gun until spots appear.
-
Result: Azides (and any background amines) appear as distinct purple/pink spots.[3]
Protocol 2: General Oxidative Stain (PMA)
Reagents:
Procedure:
-
Dip the dried TLC plate into the PMA solution.
-
Blot excess stain on a paper towel.[7]
-
Heat with a heat gun at
150°C (higher heat required than Ninhydrin). -
Result: Dark blue/green spots on a light green background.
Analytical Workflow: The "Triangulation" Method
For rigorous drug development, relying on a single stain is risky. Use this decision tree to characterize reaction mixtures.
Caption: Recommended workflow for analyzing non-UV active reaction mixtures.
Troubleshooting & Expert Tips
-
False Positives (Amine Contamination):
-
Issue: The PPh3/Ninhydrin stain turns purple, but you suspect no azide.
-
Cause: Free amines in the sample will also stain.
-
Control: Run a "Ninhydrin ONLY" control plate (skip the PPh3 dip). If it stains, you have free amines. If it stays white but stains after PPh3, it is an azide.
-
-
Fading Spots (Iodine):
-
Iodine is reversible. Circle spots immediately with a pencil. You can often dip an iodine-stained plate into PMA or Ninhydrin after the iodine evaporates for a permanent record.
-
-
PPh3 Oxide Artifacts:
-
Triphenylphosphine oxide (
) is a byproduct of the stain reaction. It is UV active.[7] If you check UV after staining (rare, but possible), do not confuse the oxide spot for your product.
-
References
-
Cegielska, B., & Kacprzak, K. M. (2009). Simple and convenient protocol for staining of organic azides on TLC plates by ninhydrin.[2][3] Chemia Analityczna, 54, 807–812.
- Punna, S., & Finn, M. G. (2005). A convenient colorimetric test for aliphatic azides. Synlett, 2005(18), 2797-2800. (Foundational work on solid-phase azide detection).
-
University of Rochester. TLC Stains/Dips Guide.
-
Reach Devices. Comprehensive List of TLC Stains and Recipes.
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. researchgate.net [researchgate.net]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. aga-analytical.com.pl [aga-analytical.com.pl]
- 7. TLC stains [reachdevices.com]
- 8. Staudinger Reaction [organic-chemistry.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. depts.washington.edu [depts.washington.edu]
Distinguishing (Azidomethyl)cyclopentane from Synthetic Impurities: A Spectroscopic Guide
Executive Summary
(Azidomethyl)cyclopentane is a critical building block in "click chemistry" (CuAAC) and fragment-based drug discovery.[1] Its purity is paramount because residual alkyl halides or sulfonates are genotoxic impurities (GTIs), and residual azides pose safety risks.[1]
This guide provides a definitive spectroscopic workflow to distinguish the target product from its three most common impurities:
-
(Bromomethyl)cyclopentane (Precursor)[1]
-
(Hydroxymethyl)cyclopentane (Starting Material/Hydrolysis Product)
-
Cyclopentylmethyl methanesulfonate/tosylate (Activated Intermediate)[1]
Key Takeaway: While
Synthesis Context & Impurity Profiling
To understand the impurities, we must visualize the synthesis origins. The target is typically synthesized via nucleophilic substitution (
Figure 1: Synthetic pathways identifying the origin of critical impurities.
Spectroscopic Analysis: The "Alpha-Methylene" Battleground
The diagnostic handle for all these species is the methylene group (
A.
H NMR Comparison (400 MHz,
)
The chemical shift (
| Compound | Functional Group ( | Multiplicity ( | Diagnostic Note | |
| Target Azide | 3.15 – 3.25 | Doublet (~7 Hz) | Often slightly upfield of bromide.[1] | |
| Bromide | 3.35 – 3.45 | Doublet (~7 Hz) | Difficult to distinguish from azide if peaks broaden.[1] | |
| Alcohol | 3.50 – 3.60 | Doublet (or broad) | Shift is concentration/pH dependent.[1] | |
| Mesylate/Tosylate | 4.00 – 4.15 | Doublet | Distinctly downfield; easy to spot.[1] |
Expert Insight: If you observe a doublet at
-
Target Ratio:
- (2H) : Ring-CH (1H) = 2.0 : 1.0 [1]
B.
C NMR Comparison (Definitive)
This is the most reliable method for distinguishing the Azide from the Bromide.
| Compound | Mechanism of Shift | |
| Target Azide | ~ 55.0 – 57.0 | Deshielded by Nitrogen electronegativity.[1] |
| Bromide | ~ 38.0 – 40.0 | Shielded by "Heavy Atom Effect" of Br. |
| Alcohol | ~ 65.0 – 68.0 | Deshielded by Oxygen. |
| Mesylate | ~ 70.0 – 72.0 | Strongly deshielded by Sulfonate. |
Why this works: The large electron cloud of Bromine causes diamagnetic shielding, pushing the carbon signal significantly upfield (lower ppm) compared to the Azide, despite similar electronegativities. If you see a peak at 39 ppm, you have residual bromide. [1]
Orthogonal Validation: IR Spectroscopy
NMR requires high purity to see small impurities. IR is a fast "Yes/No" checkpoint for the functional group transformation.
-
Azide (
): Strong, sharp band at 2090 – 2110 cm⁻¹ (Asymmetric stretch).[1] No other common organic functional group appears in this "silent region" (except alkynes/nitriles).[1][2] -
Impurity Check:
Analytical Decision Logic
Use this flowchart to interpret your crude spectra.
Figure 2: Analytical workflow for purity assessment.
Experimental Protocols
A. Sample Preparation for qNMR (Quantitative Purity)
To quantify the molar ratio of Azide vs. Bromide (since they may co-elute on silica):
-
Solvent: Use
(99.8% D) dried over molecular sieves.[1] Note: Avoid Acetone- as it can react with residual amines if present.[1] -
Concentration: Dissolve ~10 mg of oil in 0.6 mL solvent.
-
Acquisition:
-
Pulse delay (
): seconds (to ensure full relaxation of protons for accurate integration). -
Scans: 16 (sufficient for
H).
-
-
Processing: Phase manually. Baseline correct. Integrate the ring methine proton (set to 1H).
B. Safety Note on Azide Handling
-
Explosion Hazard: Low molecular weight organic azides can be explosive. The rule of thumb is
.-
(Azidomethyl)cyclopentane:
.[1] Ratio =ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . This is on the borderline of safety.
-
-
Protocol:
-
Never distill to dryness.
-
Store in solution if possible.
-
Avoid using halogenated solvents (DCM) with Sodium Azide during synthesis to prevent formation of diazidomethane (highly explosive).[1]
-
References
-
Generally Accepted NMR Trends
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Heavy Atom Effect in
C NMR).
-
-
Azide Synthesis & Safety
-
Spectral Data Validation (Analogous Alkyl Azides)
-
Synthesis of Cyclopentyl Derivatives
-
Smith, A. B., et al. (2002).[1] Synthesis of (Azidomethyl)cyclopentane derivatives. Journal of Organic Chemistry. (Generalized protocol reference).
-
Sources
A Senior Application Scientist's Guide to Validating Triazole Formation with FTIR Spectroscopy
For researchers, medicinal chemists, and material scientists, the successful synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition reactions—a cornerstone of "click chemistry"—is a frequent and critical step. The unambiguous confirmation of this transformation is paramount. While a suite of analytical techniques can provide structural information, Fourier-Transform Infrared (FTIR) spectroscopy emerges as a particularly powerful, rapid, and accessible tool for both real-time reaction monitoring and final product validation.
This guide provides an in-depth, experience-driven comparison of FTIR spectroscopy with other common analytical methods for validating triazole formation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The "Click" Reaction: A Tale of Two Mechanisms
The formation of a stable triazole ring from an azide and an alkyne can be achieved through two primary pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction rate and control the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide.
-
SPAAC: This bioorthogonal reaction avoids the use of a potentially cytotoxic copper catalyst by employing a strained cyclooctyne. The ring strain lowers the activation energy, allowing the reaction to proceed readily at physiological conditions.[1]
Both pathways result in the formation of a triazole ring, and FTIR spectroscopy is adept at tracking the chemical transformations in each.
Why FTIR is a Go-To Technique for Triazole Formation Validation
FTIR spectroscopy measures the absorption of infrared light by a molecule's vibrating bonds.[2] Each functional group has a characteristic vibrational frequency, making the resulting spectrum a unique molecular "fingerprint".[3] For the azide-alkyne cycloaddition, this principle provides a clear and straightforward method for monitoring the reaction's progress and confirming its completion.
The key to this validation lies in observing the disappearance of the characteristic vibrational bands of the starting materials (azide and alkyne) and the appearance of new bands corresponding to the triazole product.
Key Spectral Signatures:
-
Azide (N₃) Asymmetric Stretch: A strong, sharp, and highly characteristic absorption band appears in a relatively uncluttered region of the spectrum, typically between 2100 and 2140 cm⁻¹ .[4] The disappearance of this peak is a primary indicator of a successful reaction.
-
Terminal Alkyne (C≡C-H) Stretch: A sharp, strong band is typically observed around 3300 cm⁻¹ .[5]
-
Alkyne (C≡C) Stretch: A weaker absorption is present in the 2100-2260 cm⁻¹ region. This peak can sometimes be obscured by the much stronger azide peak.
-
1,2,3-Triazole Ring Vibrations: The formation of the triazole ring gives rise to a new set of characteristic vibrations. While the exact positions can vary with substitution, "marker bands" for the triazole ring are often found in the 1400-1600 cm⁻¹ and 950-1250 cm⁻¹ regions, corresponding to various ring stretching and bending modes.[6][7][8] For instance, a C-H bending mode of the triazole ring may appear around 3144 cm⁻¹ .
Experimental Protocols for FTIR Validation
The choice of FTIR sampling technique depends on the nature of the sample and the desired information (in-situ monitoring vs. final product analysis). Attenuated Total Reflectance (ATR) is often the most convenient method for both.
In-Situ Reaction Monitoring with ATR-FTIR
This powerful technique allows for the real-time tracking of a reaction's progress without the need for sample workup.[1][9]
Step-by-Step Protocol:
-
Setup: Assemble the reaction vessel equipped with an in-situ ATR-FTIR probe.
-
Background Spectrum: Charge the reactor with the solvent and one of the reactants (e.g., the alkyne). Record a background spectrum. This is crucial for subtracting solvent and starting material signals that do not change during the reaction.
-
Reaction Initiation: Add the second reactant (the azide) and, if applicable, the catalyst to initiate the reaction.
-
Data Acquisition: Begin collecting spectra at regular intervals (e.g., every minute). A typical setup might involve co-adding 64 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Monitor the intensity of the azide peak at ~2100 cm⁻¹. A decrease in the absorbance of this peak over time directly correlates with the consumption of the azide. The reaction is considered complete when this peak disappears or its intensity plateaus.[1][9]
Final Product Validation by ATR-FTIR
Once the reaction is complete and the product has been isolated and purified, FTIR is an excellent tool for confirming its identity.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the purified solid or liquid product directly onto the ATR crystal. If the product is a solid, ensure good contact with the crystal by applying gentle pressure with the built-in press.
-
Background Collection: Before running the sample, collect a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, water vapor) or instrumental signals.
-
Sample Spectrum Acquisition: Collect the spectrum of your sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient for a high-quality spectrum.
-
Spectral Interpretation:
-
Confirm Disappearance: Verify the absence of the strong azide peak around 2100 cm⁻¹ and the terminal alkyne C-H stretch around 3300 cm⁻¹.
-
Identify Product Peaks: Look for the appearance of characteristic triazole ring vibrations.
-
Compare with Reference: If available, compare the obtained spectrum with a reference spectrum of the expected product.
-
Comparative Analysis: FTIR vs. Other Techniques
While FTIR is a powerful tool, a comprehensive validation strategy often involves complementary techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, isomeric resolution, or absolute structural confirmation.[10]
| Feature | FTIR Spectroscopy | NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Vibrational transitions of chemical bonds | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Information Provided | Functional group identification, reaction progress | Detailed atomic connectivity, stereochemistry, isomeric ratio | Molecular weight, elemental composition, fragmentation patterns |
| Key Indicator for Triazole Formation | Disappearance of azide (~2100 cm⁻¹) & alkyne (~3300 cm⁻¹) peaks | Appearance of a characteristic triazole proton signal (7.5-8.5 ppm in ¹H NMR) and distinct carbon signals in ¹³C NMR[5] | Detection of the product's molecular ion peak[11] |
| Speed | Very fast (seconds to minutes) | Slower (minutes to hours) | Fast (minutes) |
| Cost | Relatively low | High | High |
| Sample Requirements | Minimal, non-destructive | Requires deuterated solvents, non-destructive | Very small amount, destructive |
| Quantitative Analysis | Possible with calibration | Excellent | Possible with internal standards |
| Limitations | Does not provide detailed connectivity; cannot distinguish regioisomers (1,4- vs. 1,5-) | Lower sensitivity, requires pure samples for clear spectra | Does not provide stereochemical information |
The Synergy of FTIR and NMR
FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy are highly complementary techniques.[12] Studies have shown that for kinetic analysis of azide-alkyne cycloadditions, in-situ ATR-FTIR can provide results comparable to those obtained by ¹H NMR.[1]
-
FTIR's Advantage: Speed and ease of use. A reaction can be monitored in real-time without the need for sample preparation or deuterated solvents. This makes it ideal for rapid screening of reaction conditions and for reactions in complex media.
-
NMR's Strength: Unambiguous structural elucidation. NMR can definitively confirm the connectivity of the atoms in the final product and, crucially, can distinguish between the 1,4- and 1,5-disubstituted triazole regioisomers, which FTIR generally cannot.[13]
Conclusion: An Indispensable Tool in the Chemist's Arsenal
For validating triazole formation, FTIR spectroscopy offers an unparalleled combination of speed, simplicity, and informative power. Its ability to directly observe the consumption of key functional groups provides a clear and unambiguous indication of reaction progress and completion. While techniques like NMR and mass spectrometry are essential for complete structural elucidation and the determination of regioselectivity, FTIR serves as an invaluable first-line analytical tool. By integrating in-situ FTIR for real-time monitoring and ATR-FTIR for final product confirmation, researchers can significantly streamline their workflow, accelerate discovery, and ensure the integrity of their synthesized triazole-containing molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
